molecular formula C18H17F3N2O2 B7551841 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue B7551841
Poids moléculaire: 350.3 g/mol
Clé InChI: GHIGQKRZNUXXLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TPA023, is a selective agonist of the GABAA receptor subtype containing α2, α3, and α5 subunits. It has been studied for its potential use in treating anxiety, depression, and other neurological disorders.

Mécanisme D'action

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide selectively binds to the GABAA receptor subtype containing α2, α3, and α5 subunits, which are predominantly expressed in the hippocampus and other brain regions involved in anxiety and depression. Activation of these receptors by 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide leads to an increase in inhibitory neurotransmission, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In human clinical trials, 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been well-tolerated and has shown promising results in treating anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the GABAA receptor subtype containing α2, α3, and α5 subunits. This allows for more specific targeting of these receptors, which are involved in anxiety and depression. However, one limitation of using 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential for off-target effects, as it may also bind to other GABAA receptor subtypes.

Orientations Futures

There are several future directions for research on 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential use in treating other neurological disorders, such as epilepsy and schizophrenia. Another area of interest is the development of more selective agonists for the GABAA receptor subtype containing α2, α3, and α5 subunits, which may have fewer off-target effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide and its potential for clinical use.

Méthodes De Synthèse

The synthesis of 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-(trifluoromethyl)aniline with 2-(2-bromoacetyl)phenol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with N-(4-aminophenyl)acetamide in the presence of potassium carbonate.

Applications De Recherche Scientifique

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential use in treating anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied in human clinical trials. 2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide has also been studied for its potential use in treating other neurological disorders, such as epilepsy and schizophrenia.

Propriétés

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-7-15(8-6-14)22-17(24)12-23-9-10-25-16-4-2-1-3-13(16)11-23/h1-8H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGQKRZNUXXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.